Cloroqualone

説明

クロロクアロンは、1980年代に開発されたキナゾリノン系化合物です。それはメタクアロンのアナログであり、主にフランスおよびその他のヨーロッパ諸国で販売されていました。 クロロクアロンは、γ-アミノ酪酸(GABA)受容体のβサブタイプおよびシグマ-1受容体におけるアゴニスト活性により、鎮静作用および鎮咳作用を有しています 。 それは鎮咳薬として使用されていましたが、乱用と過剰摂取の可能性に対する懸念から、1994年に市場から撤退されました .

特性

CAS番号 |

25509-07-3 |

|---|---|

分子式 |

C16H12Cl2N2O |

分子量 |

319.2 g/mol |

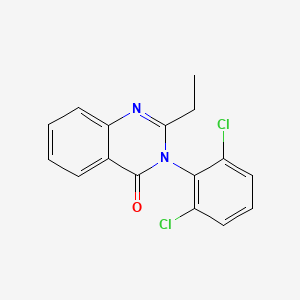

IUPAC名 |

3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one |

InChI |

InChI=1S/C16H12Cl2N2O/c1-2-14-19-13-9-4-3-6-10(13)16(21)20(14)15-11(17)7-5-8-12(15)18/h3-9H,2H2,1H3 |

InChIキー |

SONHVLIDLXLSOL-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |

正規SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |

他のCAS番号 |

25509-07-3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: クロロクアロンの合成には、2,6-ジクロロアニリンと酢酸エチルを反応させて中間体を生成し、それを環化して最終的なキナゾリノン構造を生成することが含まれます 。反応条件は通常、適切な触媒の存在下で反応物を加熱することを含みます。

工業生産方法: クロロクアロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の収率と純度を高く保つための反応条件の厳格な制御が含まれます。連続フローリアクターと自動化システムの使用は、生産の一貫性と効率を維持するのに役立ちます。

化学反応の分析

反応の種類: クロロクアロンは、次のようなさまざまな化学反応を起こします。

酸化: クロロクアロンは酸化されてキナゾリノン誘導体に変換できます。

還元: 還元反応は、クロロクアロンを対応するアミン誘導体に変換できます。

置換: ハロゲン置換反応は、芳香環上の塩素原子を修飾して、さまざまなアナログを生み出すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化反応では、通常、触媒の存在下で塩素ガスまたは臭素などの試薬が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまなキナゾリノン誘導体が含まれ、導入された置換基に応じて異なる薬理学的特性を持つ可能性があります。

4. 科学研究への応用

化学: それはキナゾリノン誘導体の構造活性相関を研究するためのモデル化合物として役立ちます。

生物学: 研究は、GABA受容体とシグマ-1受容体に対するその影響を調査しており、これらの分子標的の理解に貢献しています。

医学: 市場から撤退したものの、クロロクアロンの鎮静作用と鎮咳作用は、新しい治療薬の開発において注目されています。

産業: その合成と生産方法は、同様の化合物の効率的な製造プロセスに関する洞察を提供しています。

科学的研究の応用

Chemistry: It serves as a model compound for studying the structure-activity relationship of quinazolinone derivatives.

Biology: Research has explored its effects on GABA receptors and sigma-1 receptors, contributing to the understanding of these molecular targets.

Medicine: Although withdrawn from the market, cloroqualone’s sedative and antitussive properties have been of interest in developing new therapeutic agents.

Industry: Its synthesis and production methods have provided insights into efficient manufacturing processes for similar compounds.

作用機序

クロロクアロンは、GABA受容体のβサブタイプおよびシグマ-1受容体におけるアゴニストとして作用することによって効果を発揮します 。これらの受容体に結合することによって、GABAの抑制効果を強化し、鎮静作用と鎮咳作用をもたらします。シグマ-1受容体との相互作用もその薬理学的プロファイルに貢献しますが、関与する正確な経路はまだ調査中です。

類似化合物:

メタクアロン: クロロクアロンはメタクアロンのアナログであり、同様の鎮静作用を共有しますが、安全性プロファイルが異なります。

アフロクアロン: 筋肉弛緩作用を有する別のキナゾリノン誘導体。

エタクアロン: 鎮静作用と催眠作用で知られています。

メチルメタクアロン: 同様の薬理学的効果を持つより強力なアナログ。

メクロクアロン: 鎮静作用と催眠作用で使用されます。

メブロクアロン: 鎮静作用を持つ別のアナログ。

ジプロクアロン: 抗炎症作用と鎮痛作用で知られています。

独自性: クロロクアロンの独自性は、特定の受容体との相互作用と、主に鎮静作用のために使用される他のキナゾリノン誘導体とは異なる鎮咳薬としての開発にあります .

類似化合物との比較

Methaqualone: Cloroqualone is an analogue of methaqualone, sharing similar sedative properties but with a different safety profile.

Afloqualone: Another quinazolinone derivative with muscle-relaxant effects.

Etaqualone: Known for its sedative and hypnotic properties.

Methylmethaqualone: A more potent analogue with similar pharmacological effects.

Mecloqualone: Used for its sedative and hypnotic properties.

Mebroqualone: Another analogue with sedative effects.

Diproqualone: Known for its anti-inflammatory and analgesic properties.

Uniqueness: this compound’s uniqueness lies in its specific receptor interactions and its development as a cough suppressant, which differentiates it from other quinazolinone derivatives primarily used for their sedative effects .

生物活性

Cloroqualone, a compound belonging to the quinazolinone class, has been studied for its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications. Despite being withdrawn from the market due to safety concerns, this compound's effects on GABA receptors and sigma-1 receptors have made it a subject of interest in pharmacological research.

This compound primarily acts as an agonist at the β subtype of the GABA receptor and the sigma-1 receptor. This mechanism is crucial for its sedative and anxiolytic properties. The modulation of GABAergic transmission is significant as it underlies many of the central nervous system (CNS) effects associated with this compound, including sedation and muscle relaxation.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Sedative Effects : this compound has demonstrated sedative properties similar to other GABAergic drugs, making it a candidate for further exploration in therapeutic contexts despite its withdrawal from the market.

- Antitussive Properties : The compound has shown potential as an antitussive agent, which could be beneficial in treating cough-related conditions.

- Antimicrobial Activity : Research indicates that this compound derivatives exhibit antibacterial properties. For instance, studies comparing various quinazolinone derivatives found that certain synthesized compounds demonstrated notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus (see Table 1) .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound No | Zone of Inhibition (mm) | E. coli | S. aureus |

|---|---|---|---|

| 16 | 14 | 16 | |

| 17 | 14 | 14 | |

| 18 | 15 | 14 | |

| 19 | 15 | 15 | |

| Ciprofloxacin | 36 | 35 |

Case Study: Sedative Effects

A study highlighted this compound's sedative effects in animal models, demonstrating significant reductions in locomotor activity when administered at various dosages. These findings suggest a dose-dependent relationship between this compound administration and sedation levels, reinforcing its action on GABAergic pathways.

Research Findings on GABA Receptors

Research has shown that this compound selectively binds to GABA receptors, enhancing inhibitory neurotransmission. This property contributes to its efficacy as a sedative agent but also raises concerns regarding potential abuse and dependency.

Clinical Observations

Although this compound was used clinically in the past, reports of adverse effects, including respiratory depression and seizures, led to its withdrawal. A notable case involved two dogs that experienced severe toxicity after accidental ingestion of afloqualone (a related compound), showcasing similar CNS effects observed in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。